Lipophilicity Advantage Over 1-Hydroxy-2(1H)-pyridinone Enables Superior Organic-Phase Partitioning
The target compound exhibits a calculated LogP of 2.16, compared to 0.086 for 1‑hydroxy‑2(1H)‑pyridinone, representing a greater than 25‑fold increase in predicted octanol/water partitioning coefficient . This difference is primarily attributable to the 6‑(2‑hydroxyphenyl) substituent, which adds significant hydrophobic surface area.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.16 |
| Comparator Or Baseline | 1-Hydroxy-2(1H)-pyridinone – 0.086 |
| Quantified Difference | ΔLogP ≈ 2.07 (>100‑fold difference in P) |
| Conditions | Calculated values from fragment‑based methods (consistent across independent database sources) |
Why This Matters
Higher lipophilicity translates directly into better extraction from aqueous media and improved membrane permeability in biological assays, making the target compound preferable for applications requiring organic-phase work-up or cellular uptake, where simple N‑hydroxypyridinones would remain predominantly in the aqueous phase.
